molecular formula C7H8O3 B8659552 Propylmaleic anhydride CAS No. 61679-89-8

Propylmaleic anhydride

Cat. No. B8659552
Key on ui cas rn: 61679-89-8
M. Wt: 140.14 g/mol
InChI Key: LPFJFXRQANKTRA-UHFFFAOYSA-N
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Patent
US04156686

Procedure details

After 60 minutes, the reaction product was allowed to cool to room temperature, and gas chromatographic analysis of the product confirmed a product distribution of 34.7% propyl maleic anhydride and the balance propenyl succinic anhydride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
propenyl succinic anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:4]1[C:5]([O:7][C:8](=[O:10])[CH:9]=1)=[O:6])[CH2:2][CH3:3].C(C1CC(=O)OC1=O)=CC>>[CH2:1]([CH:4]1[CH2:9][C:8](=[O:10])[O:7][C:5]1=[O:6])[CH:2]=[CH2:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)/C=1/C(=O)OC(\C1)=O
Step Two
Name
propenyl succinic anhydride
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=CC)C1C(=O)OC(C1)=O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
60 min
Name
Type
Smiles
C(C=C)C1C(=O)OC(C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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